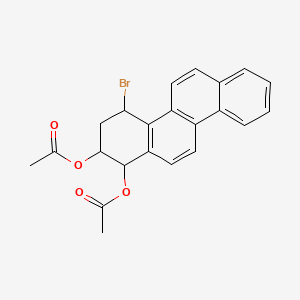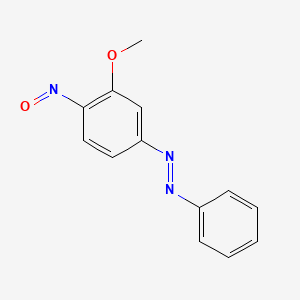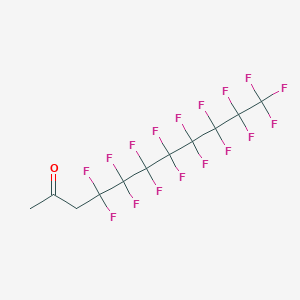![molecular formula C17H16O3S B14419052 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione CAS No. 85054-03-1](/img/structure/B14419052.png)
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is an organic compound with a complex structure that includes both sulfinyl and diketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione typically involves the reaction of methanesulfinyl chloride with 1,3-diphenylpropane-1,3-dione under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The diketone moiety can be reduced to diols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The diketone moiety can participate in various redox reactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the diketone moiety.
Dimethyl sulfone: Contains a sulfone group but lacks the diketone and phenyl groups.
1,3-Diphenylpropane-1,3-dione: Contains the diketone moiety but lacks the sulfinyl group.
Uniqueness
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is unique due to the presence of both sulfinyl and diketone functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
85054-03-1 |
|---|---|
分子式 |
C17H16O3S |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(methylsulfinylmethyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O3S/c1-21(20)12-15(16(18)13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChIキー |
XBSNZVBEAYIEGL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
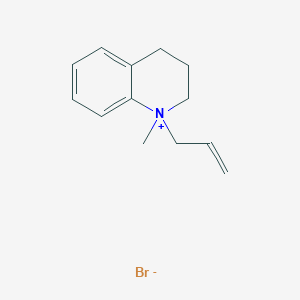
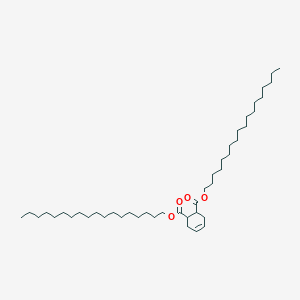
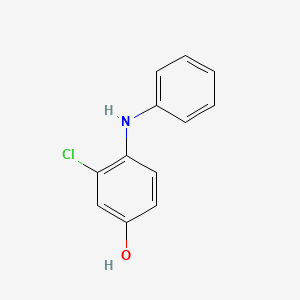
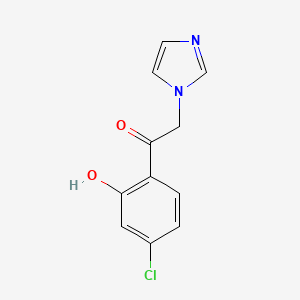
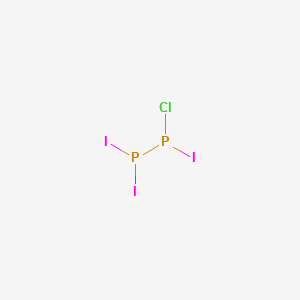
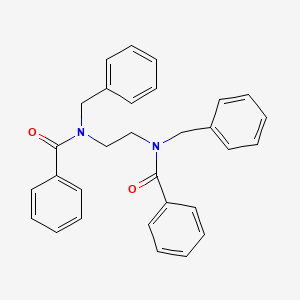
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)

